![molecular formula C21H23N5O2S B3303923 N-(2,4-dimethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide CAS No. 921515-33-5](/img/structure/B3303923.png)
N-(2,4-dimethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(2,4-dimethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(2,4-dimethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure integrates a dimethylphenyl group with an imidazo[2,1-c][1,2,4]triazole moiety and a sulfanyl linkage. This article reviews the biological activity of this compound based on diverse sources and research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C21H23N5O2S |
Molecular Weight | 423.50 g/mol |
CAS Number | 1212323-63-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may function as an inhibitor or modulator of specific enzymes and receptors involved in critical biological pathways. For example:
- Receptor Interaction : The compound has been shown to selectively interact with dopamine receptors (particularly D3R), promoting β-arrestin translocation and G protein activation without affecting other dopamine receptor subtypes .
- Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites or allosteric sites, thus modulating their activity and influencing downstream signaling pathways .
Biological Activity Studies
Recent studies have explored the pharmacological effects of this compound:
Neuroprotective Effects
In vitro studies demonstrated that this compound exhibited neuroprotective properties against dopaminergic neuron degeneration. This suggests potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease .
Selectivity and Potency
The compound has been characterized for its selectivity towards D3 dopamine receptors. In a high-throughput screening assay involving β-arrestin recruitment:
- EC50 Values : The compound showed an EC50 value of 710 nM for D3R activation.
- Selectivity Index : It displayed a high selectivity index compared to other receptor subtypes .
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
-
Dopaminergic Neuroprotection : A study reported that treatment with the compound led to reduced apoptosis in dopaminergic neurons under stress conditions induced by neurotoxic agents.
- Outcome : Enhanced survival rates and improved neuronal function were observed.
- Acetylcholinesterase Inhibition : Preliminary evaluations indicated that the compound could act as a selective inhibitor of acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-14-4-9-18(15(2)12-14)22-19(27)13-29-21-24-23-20-25(10-11-26(20)21)16-5-7-17(28-3)8-6-16/h4-9,12H,10-11,13H2,1-3H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFVPMWPBFPAKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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